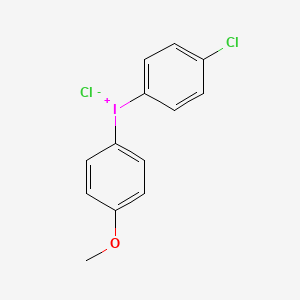
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride is an organoiodine compound that features both a chlorophenyl and a methoxyphenyl group attached to an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride typically involves the reaction of 4-chloroiodobenzene with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: Reduction reactions can convert the iodonium group back to an iodide.
Substitution: The compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodonium salts, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride involves the formation of a reactive iodonium intermediate. This intermediate can interact with various molecular targets, facilitating the transfer of the phenyl groups to other molecules. The pathways involved typically include oxidative addition and reductive elimination steps, which are common in organometallic chemistry .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium triflate
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
(4-Chlorophenyl)(4-methoxyphenyl)iodanium chloride is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
59696-26-3 |
|---|---|
Molecular Formula |
C13H11Cl2IO |
Molecular Weight |
381.03 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-methoxyphenyl)iodanium;chloride |
InChI |
InChI=1S/C13H11ClIO.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
IURIRJZABMSEPX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















